molecular formula C16H15NO4 B12458924 4-[(2-Phenoxypropanoyl)amino]benzoic acid

4-[(2-Phenoxypropanoyl)amino]benzoic acid

Cat. No.: B12458924
M. Wt: 285.29 g/mol
InChI Key: NVZXZKYUIWMRJL-UHFFFAOYSA-N
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Description

4-(2-Phenoxypropanamido)benzoic acid is an organic compound with the molecular formula C16H15NO4. It contains a benzoic acid moiety substituted with a phenoxypropanamido group. This compound is known for its unique chemical structure, which includes aromatic rings, carboxylic acid, and amide functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenoxypropanamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-phenoxypropanoic acid. The process can be carried out under various conditions, including the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxybenzoic acid derivatives and amide-containing benzoic acids, such as:

Uniqueness

4-(2-Phenoxypropanamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenoxy and amido groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

4-(2-phenoxypropanoylamino)benzoic acid

InChI

InChI=1S/C16H15NO4/c1-11(21-14-5-3-2-4-6-14)15(18)17-13-9-7-12(8-10-13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)

InChI Key

NVZXZKYUIWMRJL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)O)OC2=CC=CC=C2

Origin of Product

United States

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